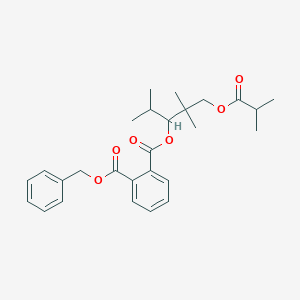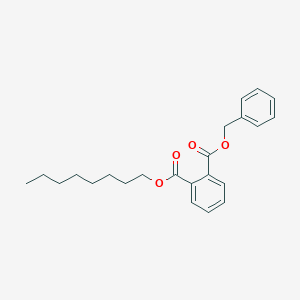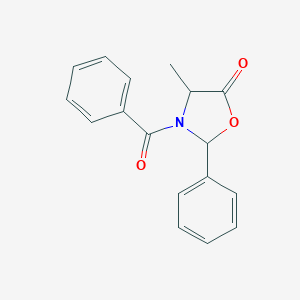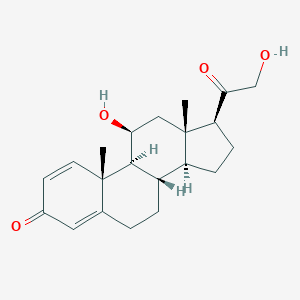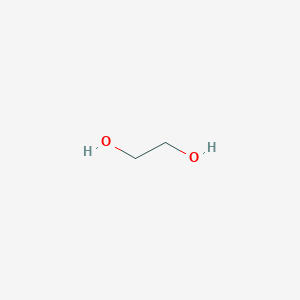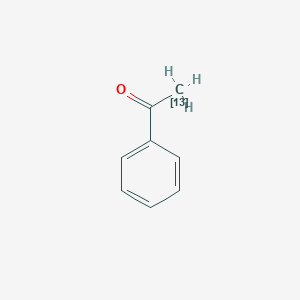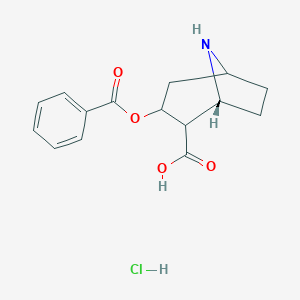
4-(tert-Butoxycarbonyl)benzoic acid
Overview
Description
4-(tert-Butoxycarbonyl)benzoic acid is an organic compound with the molecular formula C12H14O4. It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. This compound is commonly used as an esterifying, acylating, and acylation reagent in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4-(tert-Butoxycarbonyl)benzoic acid is the carboxyl group of the benzene-1,4-dicarboxylic acid . This compound plays a crucial role in organic synthesis .
Mode of Action
The mode of action of this compound involves creating a covalent connection between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid . This bond formation occurs via a nucleophilic substitution reaction .
Biochemical Pathways
It’s known that this compound is used in organic synthesis , suggesting that it may be involved in various biochemical reactions.
Result of Action
The result of the action of this compound is the formation of a covalent bond between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid . This makes it a versatile and effective compound for organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction involving this compound is typically carried out at low temperatures . Additionally, it’s important to avoid contact with oxidizing agents and strong acids during storage to prevent dangerous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(tert-Butoxycarbonyl)benzoic acid can be synthesized by reacting benzoic acid with tert-butanol. The reaction typically involves mixing benzoic acid and tert-butanol in a molar ratio of 1:1.2. A catalyst, such as sulfuric acid or dimethyl sulfate, is added slowly at low temperatures (0-5°C) while stirring the mixture. After the reaction is complete, the product is filtered and washed with cold ether, followed by drying to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The tert-butyl group can be replaced by other nucleophiles.
Esterification: It can form esters with alcohols.
Acylation: It can act as an acylating agent in reactions with amines and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.
Acylation: Uses reagents like amines and alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
Nucleophilic substitution: Produces substituted benzoic acids.
Esterification: Forms esters of benzoic acid.
Acylation: Results in acylated products such as amides and esters.
Scientific Research Applications
4-(tert-Butoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonyl)benzyl alcohol
- 4-(tert-Butoxycarbonyl)benzyl chloride
- 4-(tert-Butoxycarbonyl)benzylamine
Uniqueness
4-(tert-Butoxycarbonyl)benzoic acid is unique due to its stability and reactivity. Unlike its similar compounds, it offers a balance between being a stable solid at room temperature and being reactive enough to participate in various organic reactions. Its ability to form esters, amides, and other derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDCOLCHNVWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375436 | |
| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20576-82-3 | |
| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

